molecular formula C11H10BrNO4 B14423772 Dimethyl [(3-bromophenyl)imino]propanedioate CAS No. 84448-83-9

Dimethyl [(3-bromophenyl)imino]propanedioate

Cat. No.: B14423772
CAS No.: 84448-83-9
M. Wt: 300.10 g/mol
InChI Key: FMMGMTKJZXWXEK-UHFFFAOYSA-N
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Description

Dimethyl [(3-bromophenyl)imino]propanedioate is an organic compound with the molecular formula C11H10BrNO4 It is known for its unique structure, which includes a bromophenyl group and an imino group attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(3-bromophenyl)imino]propanedioate typically involves the reaction of 3-bromoaniline with dimethyl acetylenedicarboxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imino group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction parameters, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(3-bromophenyl)imino]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Dimethyl [(3-bromophenyl)imino]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl [(3-bromophenyl)imino]propanedioate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imino group can form hydrogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [(3-chlorophenyl)imino]propanedioate
  • Dimethyl [(3-fluorophenyl)imino]propanedioate
  • Dimethyl [(3-methylphenyl)imino]propanedioate

Uniqueness

Dimethyl [(3-bromophenyl)imino]propanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable in various research applications .

Properties

CAS No.

84448-83-9

Molecular Formula

C11H10BrNO4

Molecular Weight

300.10 g/mol

IUPAC Name

dimethyl 2-(3-bromophenyl)iminopropanedioate

InChI

InChI=1S/C11H10BrNO4/c1-16-10(14)9(11(15)17-2)13-8-5-3-4-7(12)6-8/h3-6H,1-2H3

InChI Key

FMMGMTKJZXWXEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NC1=CC(=CC=C1)Br)C(=O)OC

Origin of Product

United States

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